N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound recognized for its unique structural features and biological activity. The compound consists of a piperidine ring and a pyrrolo[2,3-d]pyrimidine core, which are significant in medicinal chemistry due to their diverse biological activities. Its molecular formula is with a molecular weight of approximately 231.30 g/mol . This compound is often encountered in its hydrochloride form, enhancing its solubility and stability for various applications.
The compound is classified under the category of pyrrolo[2,3-d]pyrimidines, which are known for their potential therapeutic properties, particularly as inhibitors of Janus Kinase 3 (JAK3). JAK3 plays a crucial role in cytokine signaling pathways involved in immune responses, making this compound relevant for research into autoimmune diseases and inflammatory conditions .
The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several steps:
The molecular structure of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be represented as follows:
Key Structural Features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.30 g/mol |
CAS Number | 1792184-37-2 |
InChI Key | QRZXLCPZJWWANB-DTWKUNHWSA-N |
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The major products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its selective inhibition of Janus Kinase 3 (JAK3). By binding to the active site of JAK3, it prevents substrate access and inhibits downstream signaling pathways associated with immune responses. This selective inhibition suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
Property | Value |
---|---|
Density | 1.241 ± 0.06 g/cm³ |
Solubility | Soluble in water (hydrochloride form) |
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents.
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific uses:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and highlights the ongoing research into their therapeutic potential.
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a structurally optimized scaffold in kinase inhibitor therapeutics, distinguished by its dual heterocyclic architecture. The molecule integrates a chiral piperidine moiety with a planar pyrrolopyrimidine system, creating a three-dimensional pharmacophore capable of high-affinity interactions with kinase ATP-binding sites. This bifunctional design enables selective targeting of adenosine triphosphate (ATP)-binding pockets while conferring improved metabolic stability over first-generation kinase inhibitors. The scaffold serves as a critical structural foundation for developing selective Janus kinase inhibitors, as demonstrated by derivatives exhibiting nanomolar potency against Janus kinase 1 while maintaining selectivity over related kinases [5]. Its capacity for strategic functionalization at multiple positions allows medicinal chemists to fine-tune physicochemical properties, potency, and selectivity profiles, making it a versatile template for structure-activity relationship exploration across multiple therapeutic target classes [8].
Table 1: Molecular Properties of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇N₅ |
Molecular Weight | 231.30 g/mol |
Purity Specifications | 95%-98% (HPLC) |
CAS Registry Number | 1792184-37-2 (free base) |
2374827-85-5 (hydrochloride) | |
Stereochemical Designation | (3R,6S) relative configuration |
The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This nomenclature precisely defines: (1) the pyrrolo[2,3-d]pyrimidin-4-amine core ring system; (2) the 6-methylpiperidin-3-yl substituent; and (3) the critical stereochemical configuration at positions 3 and 6 of the piperidine ring. The stereochemical descriptor (3R,6S) specifies the absolute configuration of the chiral centers, which is essential for biological activity. Computational modeling predicts a pKa of 13.03 ± 0.50 for the pyrrolopyrimidine nitrogen and 8.92 ± 0.50 for the piperidinyl nitrogen, indicating the compound exists predominantly as a mono-cation under physiological conditions [6] [7]. The canonical SMILES representation (C[C@H]1CCC@@HCN1) fully specifies the stereochemistry using the @ and @@ symbols to denote relative configurations, while the InChIKey (QRZXLCPZJWWANB-DTWKUNHWSA-N) provides a unique, hash-based identifier incorporating stereochemical information [4] [10]. The hydrochloride salt form (CAS 2374827-85-5) adds a proton to the piperidinyl nitrogen while retaining the (3R,6S) configuration, as verified by single-crystal X-ray diffraction analysis of related analogues [1].
This compound emerged from systematic efforts to improve the selectivity profile of tofacitinib ((3R,4R)-3-amino-4-methylpiperidine) derivatives, which demonstrated potent Janus kinase inhibition but limited isoform selectivity. Medicinal chemistry optimization replaced the (3R,4R)-3-amino-4-methylpiperidine motif with the (3R,6S)-6-methylpiperidin-3-yl configuration, significantly altering the molecule's binding orientation within the Janus kinase 1 adenosine triphosphate pocket. This structural revision successfully decoupled Janus kinase 1 inhibition (IC₅₀ = 11 nM) from Janus kinase 2 activity (IC₅₀ = 240 nM), representing an approximate 22-fold selectivity improvement over earlier non-selective inhibitors [5]. Patent literature reveals subsequent innovations that further exploited this scaffold, including the development of crystalline tosylate salt forms with improved pharmaceutical properties and novel synthetic routes enabling kilogram-scale production under current Good Manufacturing Practice conditions [8]. The compound's evolution exemplifies structure-based drug design principles applied to kinase inhibitors, where minor stereochemical modifications yield major pharmacological improvements. Its structural framework continues to inspire third-generation Janus kinase inhibitors with optimized selectivity profiles for autoimmune and oncological indications, positioning it as a pivotal intermediate in kinase inhibitor development timelines spanning 2010–2025 [5] [8].
Table 2: Commercial Availability and Specifications
Supplier | Catalog ID | Form | Purity | Packaging | Pricing |
---|---|---|---|---|---|
Advanced ChemBlocks Inc | T98989 | Hydrochloride | 98% | 25 mg | $165 |
100 mg | $350 | ||||
Hangzhou MolCore BioPharmatech | Not specified | Free base | >98% | Not specified | Not specified |
Jinan Elephant International | Not specified | Free base | 99% | 1 kg | Not specified |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3